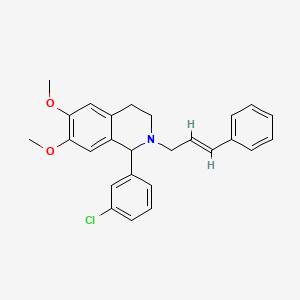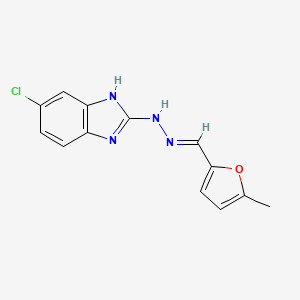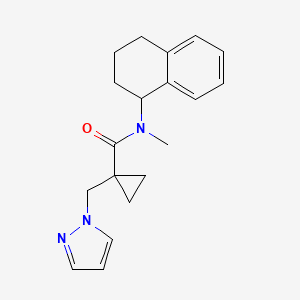![molecular formula C19H16BrClN2O2 B5355781 N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5355781.png)
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide, also known as BRD0705, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression through the recognition of acetylated lysine residues on histone proteins. BRD4 has been implicated in various cellular processes, including cell cycle progression, apoptosis, and inflammation. Inhibition of BRD4 has emerged as a promising therapeutic strategy for the treatment of cancer and other diseases.
作用機序
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and downstream transcriptional regulation. This results in the inhibition of the expression of genes involved in cell proliferation and survival. BRD4 has also been shown to play a role in the regulation of the innate immune response, and this compound has been shown to modulate this response in various cell types.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and tumor growth in vivo. In addition, this compound has been shown to modulate the expression of genes involved in the regulation of inflammation, suggesting a potential role in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is its specificity for BRD4, which reduces the potential for off-target effects. However, like many small molecule inhibitors, this compound has limitations in terms of its bioavailability and pharmacokinetic properties. This can make it challenging to achieve effective concentrations in vivo. In addition, the development of resistance to BRD4 inhibitors has been reported in some cancer cell lines.
将来の方向性
Future research on N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide could focus on the development of more potent and selective derivatives, as well as the investigation of combination therapies with other anticancer agents. In addition, the potential role of this compound in the treatment of inflammatory diseases warrants further investigation. Finally, the development of biomarkers for patient selection and monitoring of response to BRD4 inhibitors could help to optimize their clinical use.
合成法
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide can be synthesized through a multistep process involving the coupling of various intermediates. The synthesis of this compound was first reported by researchers at Boehringer Ingelheim in 2011. The method involves the reaction of 4-bromo-1,2-diaminobenzene with 4-chloro-2-fluorobenzaldehyde to form an intermediate, which is then coupled with N-(2-aminoethyl)allylamine to yield the final product.
科学的研究の応用
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has been extensively studied in the context of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c1-2-11-22-19(25)17(12-13-3-9-16(21)10-4-13)23-18(24)14-5-7-15(20)8-6-14/h2-10,12H,1,11H2,(H,22,25)(H,23,24)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVMRDISVLAERA-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355698.png)
![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate](/img/structure/B5355703.png)
![6-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)
![{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5355713.png)
![N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B5355718.png)

![methyl 4-{[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5355730.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5355736.png)
![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5355740.png)


![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5355758.png)
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355762.png)

